tert-butyl N-[(3S,4S)-1-(3-amino-3-oxopropanoyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate
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Overview
Description
Tert-butyl N-[(3S,4S)-1-(3-amino-3-oxopropanoyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate is a synthetic organic compound characterized by a complex molecular structure. This compound exhibits significant biological activity, making it of interest for various scientific research applications in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4S)-1-(3-amino-3-oxopropanoyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate involves multiple steps. One common route includes the following key steps:
Formation of the piperidin-3-yl intermediate: : This step involves the construction of the piperidine ring system, often starting with commercially available precursors. Specific reagents and catalysts, such as palladium-based catalysts, may be used to facilitate this process.
Introduction of the fluorophenyl group: : A key transformation is the incorporation of the 4-fluorophenyl group into the piperidine ring, which may involve nucleophilic aromatic substitution reactions.
Carbamoylation: : The tert-butyl carbamate protecting group is introduced through a reaction with a suitable carbamoylating agent, ensuring the formation of the desired carbamate structure.
Final assembly: : The final product is obtained through strategic coupling reactions and purification steps, such as column chromatography.
Industrial Production Methods
Industrial production of this compound typically scales up the laboratory synthesis procedures. This often involves optimizing reaction conditions for higher yields, employing continuous flow techniques for better control over reaction parameters, and using advanced purification methods to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially affecting the piperidine ring or the phenyl group.
Reduction: : Reduction reactions may target the carbonyl group or other functional groups within the molecule, altering its structure.
Substitution: : Various substitution reactions, such as nucleophilic substitution, can occur on the fluorophenyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Reagents for substitution reactions may include alkyl halides, nucleophiles like amines, or organometallic reagents.
Major Products
The reactions can yield various products, including oxidized derivatives, reduced intermediates, or substituted analogs of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(3S,4S)-1-(3-amino-3-oxopropanoyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows chemists to explore novel synthetic pathways and reaction mechanisms.
Biology
The compound exhibits biological activity, making it a useful tool for studying biochemical pathways and interactions. Researchers may use it to investigate enzyme inhibition, receptor binding, or cellular uptake processes.
Medicine
In medicinal research, the compound's potential therapeutic properties are of interest. Its structural features enable it to interact with specific biological targets, potentially leading to the development of new drugs for treating various conditions.
Industry
Industrially, the compound may find applications in the development of new materials or as a precursor for more complex industrial chemicals. Its reactivity and stability make it a versatile building block for various applications.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with receptor signaling pathways. The exact mechanisms depend on the context of its use, such as its role as a therapeutic agent or a research tool.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(3S,4R)-1-(3-amino-3-oxopropanoyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate: : This stereoisomer has a similar structure but different spatial arrangement of atoms, which can affect its biological activity.
Tert-butyl N-[(3S,4S)-1-(3-amino-3-oxopropanoyl)-4-phenylpiperidin-3-yl]carbamate: : This analog lacks the fluorine atom on the phenyl ring, which may alter its reactivity and interactions.
Tert-butyl N-[(3S,4S)-1-(3-amino-3-oxopropanoyl)-4-(4-chlorophenyl)piperidin-3-yl]carbamate: : Substitution of the fluorine atom with chlorine introduces different electronic and steric effects.
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-1-(3-amino-3-oxopropanoyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O4/c1-19(2,3)27-18(26)22-15-11-23(17(25)10-16(21)24)9-8-14(15)12-4-6-13(20)7-5-12/h4-7,14-15H,8-11H2,1-3H3,(H2,21,24)(H,22,26)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVDPIFYIKJSCU-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CCC1C2=CC=C(C=C2)F)C(=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(CC[C@H]1C2=CC=C(C=C2)F)C(=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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